Product packaging for 2-Allyl-1-Boc-pipecolic acid ethyl ester(Cat. No.:CAS No. 2010955-43-6)

2-Allyl-1-Boc-pipecolic acid ethyl ester

Cat. No.: B2718049
CAS No.: 2010955-43-6
M. Wt: 297.395
InChI Key: CIJLMTWZPMPZHX-UHFFFAOYSA-N
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Description

Contextualization within Pipecolic Acid Derivative Research and Synthetic Utility

Pipecolic acid, a non-proteinogenic amino acid, and its derivatives are fundamental components of numerous natural products, including several alkaloids with significant physiological effects. Research in this area is largely focused on the development of stereoselective methods for the synthesis of substituted pipecolic acid scaffolds, which can then be elaborated into more complex target molecules. 2-Allyl-1-Boc-pipecolic acid ethyl ester is a prime example of a highly functionalized derivative designed for synthetic efficiency.

The presence of the allyl group at the C2 position, adjacent to the ester functionality, provides a reactive handle for a variety of carbon-carbon bond-forming reactions. This allows for the introduction of diverse substituents and the construction of intricate molecular frameworks. The synthetic utility of this compound lies in its ability to serve as a chiral building block for the asymmetric synthesis of natural products such as sedridine (B1197322) and its epimer allosedridine.

Strategic Significance of the N-Boc and Allyl Moieties in Retrosynthetic Analysis

In the planning of a complex synthesis, known as retrosynthetic analysis, this compound offers distinct advantages due to its specific functional groups. The tert-butoxycarbonyl (N-Boc) group and the allyl group each play a crucial role in the synthetic strategy.

The N-Boc protecting group serves multiple purposes. Firstly, it deactivates the nitrogen atom, preventing unwanted side reactions and allowing for selective transformations elsewhere in the molecule. Secondly, and more strategically, the Boc group can direct the stereochemical outcome of reactions at the adjacent C2 and C6 positions of the piperidine (B6355638) ring. This is often achieved through a process called directed metalation, where the Boc group coordinates to a strong base, facilitating the removal of a proton from the adjacent carbon and creating a chiral organolithium species. This intermediate can then react with electrophiles in a highly stereocontrolled manner.

The allyl moiety is a versatile functional group that can be readily transformed into a variety of other functionalities. It can participate in reactions such as:

Oxidative cleavage: to yield an aldehyde, which can be further functionalized.

Cross-metathesis: to introduce new carbon-carbon bonds and build complexity.

Hydroboration-oxidation: to form an alcohol.

Wacker oxidation: to generate a ketone.

This versatility makes the allyl group an excellent "linchpin" in a synthetic sequence, allowing for the late-stage introduction of key structural features.

Overview of Stereochemical Considerations in Piperidine Scaffold Construction

A powerful strategy for the enantioselective synthesis of 2-substituted piperidines, including the 2-allyl derivative, is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.govacs.org This method involves the deprotonation of N-Boc-piperidine to form a racemic mixture of 2-lithiopiperidine enantiomers. In the presence of a chiral ligand, this mixture undergoes a dynamic resolution, where one enantiomer of the organolithium species is selectively trapped by an electrophile.

The table below summarizes key findings in the enantioselective synthesis of the N-Boc-2-allylpiperidine core, a crucial precursor to the title compound.

EntryChiral LigandElectrophileCoupling ConditionsYield (%)Enantiomeric Ratio (er)
1Ligand 8Allyl bromideZnCl₂, CuCN·2LiCl6395:5
2Ligand 9Allyl bromideZnCl₂, CuCN·2LiCl5996:4

Data sourced from a study on the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.govacs.org

This high degree of stereocontrol is essential for the synthesis of enantiomerically pure natural products and pharmaceuticals. The principles guiding the stereochemical outcome in the synthesis of the 2-allylpiperidine (B15248492) core are directly applicable to the synthesis of this compound, making it a valuable and predictable building block in advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO4 B2718049 2-Allyl-1-Boc-pipecolic acid ethyl ester CAS No. 2010955-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJLMTWZPMPZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Allyl 1 Boc Pipecolic Acid Ethyl Ester and Its Chiral Analogues

Regioselective and Stereoselective Approaches to Carbon-Carbon Bond Formation at C-2 of the Pipecolic Acid Ring System

The introduction of an allyl group at the C-2 position of the pipecolic acid ring system requires precise control over regioselectivity and, for chiral analogues, stereoselectivity. Various methodologies have been developed to achieve this, ranging from direct allylation techniques to the use of chiral auxiliaries and enantioselective catalysis.

Direct Allylation Strategies for Piperidine (B6355638) Scaffolds

Direct functionalization of the α-C–H bond of N-alkyl piperidines presents a streamlined approach to introducing substituents like the allyl group. acs.org One strategy involves the selective formation of an endo-cyclic iminium ion from the piperidine, which is then intercepted by a suitable nucleophile. acs.orgacs.org This method allows for the in situ addition of various carbon-based nucleophiles. acs.org For instance, the formation of an iminium ion intermediate from an N-Boc-piperidine can be followed by the addition of an allyl nucleophile, such as allylmagnesium bromide or allyltributyltin, to furnish the desired 2-allyl product. Control over reaction conditions, including temperature and the choice of Lewis acid, is critical to ensure high regioselectivity for the C-2 position over other potential reaction sites.

Recent advancements have focused on developing robust platforms for the late-stage α-functionalization of N-alkyl piperidines. acs.org These methods often involve a sequential process of iminium ion formation followed by nucleophilic functionalization, providing access to a diverse range of analogues. acs.org

Asymmetric Induction in C-2 Functionalization via Chiral Auxiliaries

To achieve stereocontrol at the C-2 position, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily incorporated into the substrate, directing the approach of the incoming nucleophile to one face of the molecule, thereby inducing asymmetry. After the desired stereoselective transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

One common approach involves the use of chiral auxiliaries derived from amino acids, such as Evans' oxazolidinone auxiliaries. The N-Boc-pipecolic acid can be coupled to the chiral auxiliary, and the resulting imide is then subjected to allylation. The steric hindrance imposed by the auxiliary directs the allyl group to a specific face of the piperidine ring, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary provides the desired chiral 2-allyl-pipecolic acid derivative. Very high asymmetric induction has been observed in reactions bearing matched auxiliaries on both the nitrogen and the ester group. capes.gov.br

Enantioselective Catalysis in the Construction of the Pipecolic Acid Moiety

Enantioselective catalysis offers a more atom-economical approach to synthesizing chiral 2-allyl-pipecolic acid derivatives, as it avoids the need for stoichiometric amounts of a chiral auxiliary. This strategy relies on a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

One notable method is the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine. acs.org In this process, deprotonation of N-Boc-piperidine generates a racemic mixture of the 2-lithiated species. The addition of a chiral ligand in the presence of an electrophile, such as allyl bromide, leads to the highly enantioselective synthesis of the 2-substituted piperidine. acs.org This method has been successfully applied to the synthesis of various enantiomerically enriched 2-substituted piperidines. acs.org

Another powerful strategy is the asymmetric aza-Diels-Alder reaction. rsc.org This reaction involves the cycloaddition of a diene with an imine, catalyzed by a chiral Lewis acid. By carefully selecting the chiral catalyst and reaction conditions, it is possible to achieve high levels of enantioselectivity in the formation of the piperidine ring, with the concomitant introduction of desired substituents. rsc.org Iridium-catalyzed allylic alkylation has also emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. nih.gov

MethodKey FeaturesStereocontrol
Direct Allylation Formation of an iminium ion intermediate followed by nucleophilic attack.Generally produces racemic mixtures unless a chiral catalyst is used.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct the reaction.High diastereoselectivity, leading to enantiomerically enriched products after auxiliary removal.
Enantioselective Catalysis Use of a chiral catalyst to create a chiral environment.High enantioselectivity, atom-economical.

Protecting Group Strategies for the Pipecolic Acid Nitrogen and Carboxyl Functionalities

The successful synthesis of 2-allyl-1-Boc-pipecolic acid ethyl ester is highly dependent on the effective use of protecting groups for the nitrogen atom and the carboxylic acid functionality. These groups prevent unwanted side reactions and can be selectively removed under specific conditions.

Role of the Boc Protecting Group in Facilitating Synthetic Transformations and its Orthogonality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of amines and amino acids. cymitquimica.comorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The Boc group is valued for its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, making it compatible with many synthetic transformations. organic-chemistry.orgtotal-synthesis.com

A key feature of the Boc group is its lability under acidic conditions, which generates a tert-butyl cation. organic-chemistry.org This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions, a concept known as orthogonality. fiveable.mebiosynth.com For instance, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by base, and the Cbz (benzyloxycarbonyl) group, which is cleaved by hydrogenolysis. total-synthesis.com This orthogonality is crucial in multi-step syntheses, enabling the selective deprotection and functionalization of different parts of a molecule. fiveable.mebiosynth.com

The use of the Boc group can be advantageous in the synthesis of peptides containing ester moieties. nih.gov However, its removal often requires treatment with strong acids like hydrogen fluoride (B91410) (HF), which may necessitate specialized equipment. nih.gov

Protecting GroupDeprotection ConditionOrthogonal to
Boc (tert-butyloxycarbonyl)Acid (e.g., TFA, HCl) total-synthesis.comFmoc (base-labile), Cbz (hydrogenolysis) total-synthesis.com
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., piperidine) total-synthesis.comBoc (acid-labile), Cbz (hydrogenolysis) total-synthesis.com
Cbz (benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C) total-synthesis.comBoc (acid-labile), Fmoc (base-labile) total-synthesis.com
Alloc (allyloxycarbonyl)Transition metal catalysis (Pd) fiveable.meBoc (acid-labile), Fmoc (base-labile)

Esterification Methods for Ethyl Ester Formation and Interconversion

The ethyl ester in the target molecule serves to protect the carboxylic acid functionality. There are several methods for its formation.

Fischer Esterification: This classic method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards the product, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk

Reaction with Acyl Chlorides or Acid Anhydrides: A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride or acid anhydride. chemguide.co.uk These activated derivatives react readily with ethanol, often at room temperature, to form the ethyl ester. chemguide.co.uklibretexts.org

Steglich Esterification: For acid-sensitive substrates, the Steglich esterification is a mild and effective alternative. commonorganicchemistry.comorgsyn.org This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.comorgsyn.org

Alkylation: Carboxylic acids can also be converted to their ethyl esters through alkylation of the corresponding carboxylate salt with an ethyl halide, such as ethyl iodide. commonorganicchemistry.com

Transesterification: If a different ester is already present, it can be converted to the ethyl ester via transesterification. This involves reacting the starting ester with ethanol in the presence of an acid or base catalyst. google.com

Esterification MethodReagentsConditions
Fischer Esterification Ethanol, Strong Acid Catalyst (e.g., H₂SO₄)Heating, often with water removal chemguide.co.uklibretexts.org
From Acyl Chlorides EthanolTypically vigorous reaction at room temperature chemguide.co.uklibretexts.org
From Acid Anhydrides EthanolSlow at room temperature, faster on warming chemguide.co.uk
Steglich Esterification Ethanol, DCC/EDC, DMAPMild, room temperature commonorganicchemistry.comorgsyn.org
Alkylation Ethyl Halide (e.g., EtI), BaseVaries
Transesterification Ethanol, Acid or Base CatalystVaries google.com

Chemoenzymatic and Biocatalytic Pathways Towards Pipecolic Acid Derivatives

Chemoenzymatic and biocatalytic approaches have emerged as powerful strategies for the synthesis of pipecolic acid and its derivatives, offering high selectivity and milder reaction conditions compared to traditional chemical methods. thieme-connect.comnih.gov These methods leverage the inherent chirality and catalytic efficiency of enzymes to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications. oup.comresearchgate.net

Enzyme-Mediated Transformations for Chiral Pipecolic Acid Synthesis

The enzymatic synthesis of chiral pipecolic acid often starts from readily available precursors like L-lysine. researchgate.netnih.gov A common strategy involves a two-step enzymatic cascade. In the first step, an L-lysine α-oxidase catalyzes the oxidative deamination of L-lysine to form an intermediate, which spontaneously cyclizes. researchgate.net This is followed by the reduction of the resulting cyclic imine by an imino acid reductase, such as Δ1-piperideine-2-carboxylate reductase (Pip2CR), to yield L-pipecolic acid. researchgate.netnih.gov For instance, a system using L-lysine α-oxidase from Trichoderma viride and Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida has been successfully employed. oup.comnih.gov

Another approach involves the use of lysine (B10760008) cyclodeaminase (LCD), a single enzyme capable of converting L-lysine into L-pipecolic acid. researchgate.net This enzyme utilizes NAD⁺/NADH as a cofactor and proceeds through an oxidation-cyclization-reduction mechanism. researchgate.net The use of immobilized LCD in both batch and flow reactors has demonstrated high conversion rates, showcasing the potential for industrial-scale production. researchgate.net

Enzymatic kinetic resolution is another key technique. For example, pig liver esterase (PLE) has been evaluated for the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, yielding chiral acids and unreacted esters, although enantiomeric excess can be variable. cdnsciencepub.com Lipases are also widely used for the resolution of piperidine derivatives through enantiotoposelective acetylation or acylative kinetic resolution, providing valuable chiral building blocks for alkaloid synthesis. nih.gov

Below is a table summarizing various enzyme-mediated approaches to chiral pipecolic acid synthesis.

Enzyme SystemSubstrateProductKey Features
L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase oup.comnih.govL-lysineL-pipecolic acidTwo-enzyme cascade; high enantiomeric excess (99.7% e.e.) has been reported. researchgate.netnih.gov
Lysine Cyclodeaminase (LCD) researchgate.netL-lysineL-pipecolic acidSingle enzyme process; NAD⁺ dependent; suitable for batch and continuous flow systems. researchgate.net
Pig Liver Esterase (PLE) cdnsciencepub.comRacemic piperidine estersChiral pipecolic acid and esterEnantioselective hydrolysis for kinetic resolution. cdnsciencepub.com
Transaminase and Pyrroline-5-carboxylate reductase researchgate.netrsc.orgL-lysineL-pipecolic acidBienzymatic, redox-neutral system; can achieve >99% conversion in batch and continuous flow. researchgate.netrsc.org

Integration of Biocatalysis in Multi-Step Synthesis of Piperidine Systems

The integration of biocatalysis into multi-step synthetic routes allows for the efficient construction of complex piperidine-containing molecules. researchgate.net Enzymes can be used to generate key chiral intermediates that are then elaborated into the final products through chemical transformations. This combination of biological and chemical steps, often referred to as a chemoenzymatic approach, harnesses the strengths of both methodologies. jst.go.jp

A notable example is the combination of a transaminase with an imine reductase (IRED) in a one-pot system to produce chiral piperidines. nih.gov The transaminase generates a cyclic imine from a suitable precursor, which is then stereoselectively reduced by the IRED. nih.gov Such biocatalytic cascades can be performed concurrently or sequentially and have been applied to the synthesis of natural products like dihydropinidine. nih.gov

Furthermore, recent strategies have combined biocatalytic C-H oxidation with modern cross-coupling reactions. chemistryviews.orgnews-medical.net Enzymes, such as engineered proline-4-hydroxylases, can introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity. chemistryviews.org These hydroxylated intermediates can then undergo further chemical modifications, like radical cross-coupling, to introduce a variety of substituents, streamlining the synthesis of complex, three-dimensional piperidine derivatives. chemistryviews.orgnews-medical.net This approach avoids lengthy synthetic sequences and the need for protecting groups. news-medical.net

The following table highlights examples of integrated biocatalytic systems for piperidine synthesis.

Integrated SystemKey Biocatalytic Step(s)Subsequent Chemical Step(s)Target Molecule/Scaffold
Transaminase / Imine Reductase (IRED) Cascade nih.govImine formation and stereoselective reduction. nih.govFurther functionalizationChiral 2-substituted piperidines, Dihydropinidine. nih.gov
Biocatalytic C-H Oxidation / Radical Cross-Coupling chemistryviews.orgnews-medical.netEnzymatic hydroxylation of piperidine core. chemistryviews.orgRadical cross-couplingComplex, functionalized piperidine derivatives. chemistryviews.orgnews-medical.net
Lipase-catalyzed Desymmetrization / Chemical Elaboration nih.govEnantiotoposelective acetylation of meso-diols. nih.govMulti-step chemical synthesis(+)-Methyl dihydropalustramate. nih.gov
Transaminase / Organocatalysis researchgate.netEnzymatic generation of an imine intermediate. researchgate.netProline-catalyzed Mannich reaction2-substituted piperidines. researchgate.net

Modern Synthetic Tactics for Pipecolic Acid Core Construction

Modern organic synthesis has developed a range of powerful tactics for the construction of the piperidine core found in pipecolic acid and its derivatives. These methods, including ring-closing metathesis, multicomponent reactions, and novel photochemical and electrochemical approaches, offer efficient and versatile routes to these important heterocyclic scaffolds.

Ring-Closing Metathesis (RCM) in Piperidine Derivative Synthesis

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of nitrogen-containing heterocycles, including the piperidine ring system. semanticscholar.orgresearchgate.net This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, efficiently forms cyclic alkenes from acyclic diene precursors. semanticscholar.orgorganic-chemistry.org The high functional group tolerance and predictable reactivity of modern RCM catalysts make this method particularly attractive for constructing complex molecular architectures. semanticscholar.org

The synthesis of piperidine derivatives via RCM generally involves the preparation of a suitable N-protected dialkenylamine. semanticscholar.org The subsequent intramolecular cyclization via RCM yields a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This strategy has been successfully applied to the synthesis of a wide array of piperidine alkaloids and related natural products. researchgate.net The substrates for RCM can be derived from various sources, including amino acids, providing a straightforward entry to chiral piperidine structures. nih.gov A key advantage of RCM is its ability to form rings of various sizes, from five-membered pyrrolidines up to large macrocycles. organic-chemistry.orgrsc.org

The table below summarizes key aspects of RCM in piperidine synthesis.

Catalyst TypeSubstrate PrecursorProduct TypeKey Advantages
Grubbs' Catalysts (I, II, & Hoveyda-Grubbs) semanticscholar.orgorganic-chemistry.orgN-protected dialkenylamines semanticscholar.orgTetrahydropyridines semanticscholar.orgHigh functional group tolerance, predictable reactivity, access to various ring sizes. organic-chemistry.org
Ruthenium-indenylidene complexes semanticscholar.orgN-alkenylamidesBicyclic lactams semanticscholar.orgCan be used for constructing more complex fused ring systems. nih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgbeilstein-journals.org MCRs provide rapid access to diverse and complex molecular scaffolds, making them ideal for the construction of libraries of compounds for drug discovery. rsc.orgrug.nl

Several MCRs have been adapted for the synthesis of the piperidine core. The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be used to generate dihydropyridine rings which can be subsequently reduced. beilstein-journals.org More contemporary examples include isocyanide-based MCRs, such as the Ugi reaction, which can generate linear precursors that are then cyclized to form piperidine-containing structures. beilstein-journals.orgrug.nl

Recently, a biocatalytic MCR was developed using immobilized Candida antarctica lipase (B570770) B (CALB) to synthesize highly functionalized piperidines from a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester in high yields. rsc.org This approach combines the efficiency of MCRs with the mild conditions and reusability of a biocatalyst. rsc.org MCRs are particularly powerful for generating molecular diversity, as a wide range of products can be synthesized simply by varying the starting components. organic-chemistry.org

MCR TypeReactantsScaffold TypeKey Features
Hantzsch Reaction beilstein-journals.orgAldehyde, β-ketoester (2 equiv.), ammonia/amine1,4-DihydropyridinesClassic, efficient route to dihydropyridine core, can be further modified. beilstein-journals.org
Immobilized Lipase-Catalyzed MCR rsc.orgBenzaldehyde, aniline, acetoacetate esterHighly substituted piperidinesBiocatalytic, reusable catalyst, high yields, environmentally friendly. rsc.org
Ugi Reaction followed by Cyclization beilstein-journals.orgrug.nlIsocyanide, acid, amine, aldehyde/ketoneDiverse N-heterocycles (post-cyclization)High versatility, generates complex acyclic intermediates for further cyclization. beilstein-journals.org

Photochemical and Electrochemical Methods in Pipecolic Acid Derivatization

Photochemical and electrochemical methods represent cutting-edge strategies for the synthesis and functionalization of amino acid derivatives, including those with a piperidine core. These methods utilize light or electric current to promote unique chemical transformations, often under mild conditions and without the need for harsh reagents.

Photochemical approaches can be used for C-H functionalization. For instance, methods involving 1,5-hydrogen atom transfer (HAT) or the generation of α-amino radicals via single-electron oxidation can create reactive intermediates at the α-position of the piperidine nitrogen. acs.org These intermediates can then be trapped with various reagents to install new functional groups. Decarboxylative cross-couplings of N-Boc pipecolic acid derivatives are another powerful photochemical strategy. acs.org

Electrochemistry offers a complementary set of tools. Anodic oxidation can be used to generate N-acyliminium ion intermediates from amino acid derivatives. nih.gov For example, the electrochemical decarboxylation of N-acetylamino malonic acid monoesters under Hofer-Moest conditions leads to a transient N-acyliminium species that can be trapped intramolecularly by a tethered nucleophile to form cyclic ethers. nih.gov This strategy has been used to synthesize novel tetrahydropyran (B127337) (THP)-containing amino acids, which can be considered analogues of substituted pipecolic acids. nih.gov These electrochemical methods often proceed in aqueous media without added bases, highlighting their green chemistry credentials. nih.gov

Method TypeTransformationIntermediateKey Advantages
Photochemical acs.orgDecarboxylative cross-coupling of N-Boc pipecolic acid derivatives. acs.orgAlkyl radicalDirect functionalization, mild conditions, avoids pre-functionalization. acs.org
Electrochemical nih.govAnodic decarboxylation-intramolecular etherification. nih.govN-acyliminium ionBase-free, often in aqueous media, access to novel heterocyclic amino acids. nih.gov
Photochemical acs.orgC-H functionalization via hydrogen atom transfer or single electron oxidation. acs.orgα-amino radicalLate-stage functionalization, high regioselectivity. acs.org

Reactivity and Chemical Transformations of 2 Allyl 1 Boc Pipecolic Acid Ethyl Ester

Chemical Reactivity of the Allyl Moiety

The allyl group serves as a versatile handle for carbon-carbon bond formation and further functionalization. Its reactivity is central to elaborating the pipecolidine scaffold into more complex structures, including macrocycles and polyhydroxylated derivatives.

Olefin metathesis is a powerful reaction that involves the exchange of substituents between different olefins, catalyzed by transition-metal alkylidene complexes. nih.gov Ring-closing metathesis (RCM) is particularly valuable for the synthesis of macrocycles, a structural motif of increasing importance in drug discovery. drughunter.com The reaction is driven to completion by the formation of a volatile byproduct, typically ethylene. harvard.edu

In the context of 2-Allyl-1-Boc-pipecolic acid ethyl ester, the allyl group can participate in RCM with another tethered olefin to form macrocyclic peptides or other complex ring systems. rsc.org The choice of catalyst, such as first or second-generation Grubbs catalysts (Ru-based) or Schrock catalysts (Mo-based), is crucial for the reaction's success, as these catalysts exhibit broad functional group tolerance. harvard.edu While RCM is a widely used strategy, a common challenge is the formation of mixtures of E- and Z-olefin isomers in the macrocyclic product, which can complicate purification and characterization. rsc.org Recent advancements have focused on developing methods to control the stereoselectivity of the newly formed double bond. rsc.org

The general mechanism for olefin metathesis proceeds through the formation of a metallacyclobutane intermediate from the reaction of the catalyst with the olefin. nih.govharvard.edu For macrocyclization, a diene precursor is required, which would involve further modification of the initial this compound molecule to introduce a second terminal olefin. The efficiency of the cyclization is influenced by factors such as substrate concentration, catalyst loading, and the conformational pre-organization of the acyclic precursor. drughunter.com

Hydrofunctionalization reactions introduce a hydrogen atom and another group across the double bond of the allyl moiety. Hydroboration, in particular, is a highly useful transformation that converts the alkene into an organoborane intermediate. This intermediate can then be oxidized to an alcohol or used in cross-coupling reactions.

The hydroboration of the terminal allyl group of this compound with reagents like borane-tetrahydrofuran (B86392) (BH3-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) would be expected to proceed with high regioselectivity, placing the boron atom on the terminal carbon (anti-Markovnikov addition) due to both steric and electronic effects. Subsequent oxidation, typically with alkaline hydrogen peroxide, would yield the corresponding primary alcohol, 3-(1-(tert-butoxycarbonyl)-6-(ethoxycarbonyl)piperidin-2-yl)propan-1-ol.

Recent advancements have focused on catalytic and stereoselective hydroboration reactions. For instance, Ni-catalyzed 1,4-hydroboration of 1,3-dienes provides access to stereodefined (Z)-allylboron reagents. nih.govorganic-chemistry.org While not directly a 1,3-diene, the principles of achieving high regio- and stereoselectivity through catalyst control are broadly applicable. Kinetically controlled hydroboration of allenes has also been shown to produce (Z)-gamma-substituted allylboranes with high stereoselectivity, which are valuable for subsequent diastereoselective additions to aldehydes. nih.gov These advanced methods highlight the potential for precise stereochemical control during the functionalization of olefin-containing molecules like the title compound.

The allyl double bond is susceptible to various oxidative transformations, allowing for the introduction of oxygen-containing functional groups. These reactions are often crucial for synthesizing polyhydroxylated piperidine (B6355638) alkaloids, which are potent glycosidase inhibitors.

Epoxidation: The conversion of the allyl group to an epoxide can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield ethyl 1-Boc-2-(oxiran-2-ylmethyl)pipecolate. The resulting epoxide is a valuable intermediate, susceptible to ring-opening by various nucleophiles to introduce diverse functionalities. Intramolecular cyclization between the N-Boc group and a tethered epoxide has been reported, leading to oxazolidinone or oxazinanone rings, although this typically requires specific positioning of the epoxide. rsc.org

Dihydroxylation: The syn-dihydroxylation of the allyl group can be accomplished using osmium tetroxide (OsO4) in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as Upjohn dihydroxylation. whiterose.ac.uk This would convert the allyl group into a diol, yielding ethyl 1-Boc-2-(2,3-dihydroxypropyl)pipecolate. The stereoselectivity of this reaction on chiral substrates like the title compound can be influenced by the existing stereocenter at the C2 position of the piperidine ring. Asymmetric dihydroxylation, using chiral ligands in conjunction with OsO4 (Sharpless asymmetric dihydroxylation), could also be employed to control the stereochemical outcome.

Transformations Involving the N-Boc Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.

The removal of the N-Boc group is a critical step to enable further functionalization of the piperidine nitrogen. This deprotection must often be performed selectively in the presence of other sensitive functional groups, such as the ethyl ester in the title compound. While the ester is generally stable to the acidic conditions used for Boc removal, careful selection of reagents and conditions can ensure its preservation. researchgate.net

Standard conditions for N-Boc deprotection involve treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane, diethyl ether, or ethyl acetate. fishersci.co.ukreddit.com

However, for substrates with particularly acid-sensitive groups, milder or alternative methods have been developed. These include:

Catalytic Iron(III) Salts: Iron(III) salts have been shown to be effective catalysts for the selective cleavage of N-Boc groups, even in the presence of other protecting groups like N-Cbz. rsc.org

Cerium(III) Chloride/Sodium Iodide: The CeCl₃·7H₂O-NaI system can be used for selective deprotection, although it is more commonly employed for the cleavage of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgacs.orgthieme-connect.com

Deep Eutectic Solvents (DES): A choline (B1196258) chloride/p-toluenesulfonic acid DES has been reported as an efficient and sustainable medium for N-Boc deprotection, offering short reaction times and high yields. mdpi.com

Lewis Acids: Other Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can also effect Boc removal under relatively mild conditions. fishersci.co.uk

Table 1: Selected Methods for N-Boc Deprotection

Reagent/System Solvent Temperature Time Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0°C to RT 0.5 - 2 h Standard, highly effective method. reddit.com
HCl (gas or solution) Ethyl Acetate / Dioxane RT Varies Forms the hydrochloride salt, often precipitates. researchgate.net
Iron(III) Chloride (catalytic) Acetonitrile RT Varies Sustainable method, selective in some cases. rsc.org
Choline Chloride/p-TSA Neat (DES) RT 10 - 30 min Green chemistry approach, fast reaction times. mdpi.com
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) RT 12 - 24 h Milder alternative for acid-labile compounds. fishersci.co.uk

Once the N-Boc group is removed, the resulting secondary amine of the piperidine ring becomes available for a variety of functionalization reactions.

N-Alkylation: The free amine can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STABH), is another powerful method for introducing a wide range of alkyl substituents. Palladium-catalyzed N-allylation using allylic carbonates has also been described for related piperidine derivatives. google.com

N-Acylation: The secondary amine readily reacts with acylating agents to form amides. Acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, are commonly used. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), can be used to couple the deprotected amine with carboxylic acids, which is a fundamental transformation in peptide synthesis and the construction of other complex amide-containing molecules. researchgate.net These reactions allow for the introduction of a vast array of functionalities onto the piperidine nitrogen, further expanding the molecular diversity accessible from this compound.

Modifications and Interconversions of the Ethyl Ester Functionality

The ethyl ester group of this compound can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, thereby expanding its utility in the synthesis of more complex molecules.

Ester Hydrolysis to the Free Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as a prelude to amide bond formation or other modifications. This hydrolysis is typically achieved under basic conditions to avoid the premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Lithium hydroxide (B78521) (LiOH) in a mixture of aqueous and organic solvents is a commonly employed reagent for this purpose. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

A general procedure for the hydrolysis of a methyl ester in the presence of a Boc group involves stirring the ester with lithium hydroxide monohydrate in a mixture of methanol (B129727) and water at room temperature. sciforum.net After the reaction is complete, the mixture is acidified to protonate the resulting carboxylate, allowing for the extraction of the free carboxylic acid.

Table 1: Representative Conditions for Ester Hydrolysis

ReagentSolvent SystemTemperatureReaction TimeProduct
LiOH·H₂OMethanol/WaterRoom Temperature30 min2-Allyl-1-Boc-pipecolic acid

This table presents a general method for the hydrolysis of esters in the presence of a Boc protecting group. Specific conditions for this compound may vary.

Amidation and Reduction Reactions of the Ester Group

The ethyl ester functionality can be directly converted to an amide or reduced to a primary alcohol, providing further avenues for molecular diversification.

Amidation: The direct conversion of esters to amides often requires forcing conditions due to the relatively poor leaving group ability of the ethoxide. youtube.com However, various methods have been developed to facilitate this transformation under milder conditions. One approach involves the use of a Lewis acid catalyst, such as titanium(IV) chloride (TiCl₄), to activate the ester towards nucleophilic attack by an amine. nih.gov For instance, N-Boc protected amino acids have been successfully converted to their corresponding anilides in the presence of TiCl₄ and pyridine. nih.gov Another strategy employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or its water-soluble analogue, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid (formed in situ via hydrolysis or directly) for reaction with an amine. masterorganicchemistry.com

Reduction: The reduction of the ethyl ester to the corresponding primary alcohol, (S)-(2-allyl-1-(tert-butoxycarbonyl)piperidin-2-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reagent readily reduces esters, carboxylic acids, and amides. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The Boc protecting group is generally stable to the reaction conditions. stackexchange.com

Table 2: Summary of Ester Transformations

TransformationReagentsProduct Functional Group
AmidationAmine, TiCl₄, PyridineAmide
ReductionLiAlH₄Primary Alcohol

Stereochemical Control and Regioselectivity in Subsequent Transformations

The chiral center at the C2 position of the pipecolic acid ring plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations, both in the formation of new stereocenters and in reactions at remote positions.

Diastereoselective Outcomes in New Carbon-Carbon Bond Formations

The existing stereocenter in this compound can influence the stereochemistry of newly formed stereocenters, leading to diastereoselective reactions. This is a key principle in asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry. For example, the enolate derived from a pipecolic acid derivative can undergo diastereoselective alkylation or aldol (B89426) reactions. The approach of the electrophile is sterically hindered on one face of the enolate by the substituents on the piperidine ring, leading to the preferential formation of one diastereomer.

While specific examples for the diastereoselective C-C bond formation starting from the enolate of this compound are not extensively documented in readily available literature, the principle of substrate-controlled diastereoselectivity is well-established in similar systems. msu.edu The formation of bicyclic lactams from derivatives of pipecolic acid has demonstrated high levels of diastereoselectivity. nih.gov

Influence of the Pipecolic Acid Stereochemistry on Remote Functionalization

The stereochemical information embedded in the C2 center of the pipecolic acid ring can also exert an influence on the facial selectivity of reactions occurring at the allyl group, a phenomenon known as remote stereochemical control or 1,4-asymmetric induction. rsc.org This type of stereocontrol is often mediated through steric hindrance or through the formation of a transient chiral environment that biases the approach of a reagent to one face of the double bond.

Reactions such as epoxidation, dihydroxylation, or hydroboration of the allyl group can proceed with a degree of diastereoselectivity dictated by the stereochemistry of the piperidine ring. For instance, in the hydroboration of 2-(2'-alkenyl)-piperidine derivatives, the stereocontrol is influenced by steric effects from the axial hydrogens on the piperidine ring. nih.govnih.gov Similarly, the diastereoselective dihydroxylation of substituted tetrahydropyridin-3-ols has been shown to be influenced by the existing stereocenters on the ring. beilstein-journals.orgnih.gov In the case of epoxidation of allylic alcohols, the hydroxyl group can direct the epoxidizing agent to the syn-face through hydrogen bonding. wikipedia.orgorganic-chemistry.orgrsc.org Although the allyl group in this compound is not an allylic alcohol, the chiral scaffold of the piperidine ring can still create a steric bias for the approach of the oxidizing agent.

Table 3: Potential Diastereoselective Reactions on the Allyl Group

ReactionReagentsPotential New Functional Group
DihydroxylationOsO₄, NMODiol
Epoxidationm-CPBAEpoxide
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary Alcohol

The diastereoselectivity of these reactions on this compound would need to be determined experimentally.

Applications of 2 Allyl 1 Boc Pipecolic Acid Ethyl Ester As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Piperidine (B6355638) Alkaloid Analogues

The piperidine ring is a core structural motif in a vast number of naturally occurring alkaloids with significant biological activities. 2-Allyl-1-Boc-pipecolic acid ethyl ester serves as an advanced intermediate for the stereoselective synthesis of complex piperidine alkaloid analogues. The presence of the allyl group at the C2 position is particularly advantageous, as it provides a handle for a variety of carbon-carbon bond-forming reactions to build intricate molecular architectures.

One of the most powerful applications of the allyl group in this context is its use in ring-closing metathesis (RCM). wikipedia.org By introducing a second olefinic group into the molecule, either on the nitrogen atom or on a side chain derived from the ethyl ester, intramolecular RCM can be employed to construct bicyclic or macrocyclic systems characteristic of many complex alkaloids. For instance, after modification of the ester to introduce a terminal alkene, an RCM reaction can forge a new ring, leading to the formation of indolizidine or quinolizidine alkaloid skeletons. The stereocenter at the C2 position of the starting material plays a crucial role in directing the stereochemical outcome of these cyclization reactions, allowing for the synthesis of enantiomerically pure alkaloid analogues.

Furthermore, the allyl group can be subjected to a variety of other transformations to elaborate the piperidine scaffold. These include:

Hydroboration-oxidation to yield a primary alcohol, which can be further functionalized.

Epoxidation followed by ring-opening with various nucleophiles to introduce diverse substituents.

Heck coupling to form more complex side chains.

These transformations, combined with the inherent chirality of the starting material, provide a robust platform for the synthesis of a wide array of piperidine alkaloid analogues for biological evaluation. The ability to control the stereochemistry at the C2 position is of paramount importance, as the biological activity of piperidine alkaloids is often highly dependent on their stereoisomeric form.

Utilization in the Design and Synthesis of Conformationally Constrained Peptidomimetics and Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov Conformationally constrained amino acids are key components in the design of peptidomimetics, as they reduce the flexibility of the peptide backbone and lock it into a specific bioactive conformation. This compound is an excellent candidate for such applications, serving as a constrained, non-proteinogenic amino acid analogue.

The pipecolic acid backbone itself imparts a degree of conformational rigidity compared to a linear amino acid. The real synthetic utility in this area, however, once again lies in the reactivity of the allyl group. This group enables the formation of cyclic peptides and peptidomimetics through intramolecular RCM. nih.gov For example, when incorporated into a peptide sequence alongside another amino acid bearing an olefinic side chain (such as another allyl-containing residue or O-allyl tyrosine), RCM can be used to create a covalent bridge between the two residues. nih.gov This cyclization dramatically reduces the conformational freedom of the peptide, which can lead to a significant increase in binding affinity and selectivity for its biological target.

The synthesis of such constrained peptides typically involves solid-phase peptide synthesis (SPPS), where the 2-allyl-1-Boc-pipecolic acid unit is incorporated into the growing peptide chain. Following the assembly of the linear peptide, the RCM reaction is performed while the peptide is still attached to the solid support or after cleavage, using a ruthenium-based catalyst such as Grubbs' catalyst. nih.gov The resulting cyclic peptidomimetics are valuable tools for probing protein-protein interactions and for the development of new therapeutic agents.

Strategy Description Key Reaction Catalyst Example
Intramolecular CyclizationTwo olefin-containing residues within the same peptide chain are linked.Ring-Closing Metathesis (RCM)Grubbs' Catalyst
Backbone ConstraintThe pipecolic acid structure itself restricts phi (φ) and psi (ψ) angles.N/AN/A

Role in the Creation of Novel Nitrogen-Containing Heterocyclic Scaffolds

The development of new methods for the synthesis of novel heterocyclic scaffolds is a central theme in medicinal chemistry, as these structures are prevalent in a large number of pharmaceuticals. nih.gov this compound is a versatile starting material for the construction of novel, fused, and spirocyclic nitrogen-containing heterocyclic systems. The combination of the piperidine ring and the reactive allyl group allows for a range of synthetic strategies to build molecular complexity.

Ring-closing metathesis is a key reaction in this context as well. organic-chemistry.org For example, by N-alkylation of the deprotected pipecolinate with an olefin-containing side chain, a diene can be generated. Subsequent RCM can then lead to the formation of a new ring fused to the piperidine core, such as a pyrrolizidine or indolizidine system. The specific structure of the resulting heterocyclic scaffold can be tuned by the length and substitution pattern of the N-alkyl side chain.

Beyond RCM, other synthetic transformations can be employed to generate novel heterocyclic systems. For example, the allyl group can participate in intramolecular cycloaddition reactions. After conversion of the ester to a suitable dienophile or dipole, an intramolecular Diels-Alder or 1,3-dipolar cycloaddition reaction can be triggered, leading to the formation of complex polycyclic structures with high stereocontrol. The ability to generate such unique and complex scaffolds from a readily available chiral building block is of great interest for the discovery of new bioactive molecules.

Development of Libraries of Derivatized Pipecolic Acid Scaffolds for Research Purposes

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. This compound is an ideal scaffold for the creation of such libraries due to the presence of multiple points for diversification.

The synthetic handles on the molecule that can be independently modified include:

The Allyl Group: This is the most versatile functional group for diversification. It can undergo a wide range of reactions, including metathesis, oxidation, reduction, and addition reactions, to introduce a vast array of different substituents.

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides and esters.

The Boc-Protecting Group: Removal of the Boc group reveals the secondary amine, which can then be acylated, alkylated, or used in reductive amination with a library of aldehydes or ketones.

By systematically varying the substituents at these three positions using combinatorial chemistry techniques, a large and diverse library of derivatized pipecolic acid scaffolds can be rapidly synthesized. These libraries can then be used in high-throughput screening campaigns to explore new areas of chemical space and to identify compounds with desired biological activities. The chiral nature of the starting material ensures that the resulting library members are enantiomerically pure, which is a critical consideration in drug design.

Diversification Point Potential Reactions Resulting Functional Groups
Allyl GroupOlefin Metathesis, Hydroboration-Oxidation, Epoxidation, Heck CouplingNew C-C bonds, Alcohols, Diols, Aryl groups
Ethyl EsterHydrolysis followed by Amide or Ester CouplingAmides, Esters
Boc GroupDeprotection followed by Alkylation, Acylation, or Reductive AminationSubstituted Amines, Amides

Advanced Analytical Methodologies for Research into 2 Allyl 1 Boc Pipecolic Acid Ethyl Ester and Its Derivatives

High-Resolution NMR Spectroscopic Techniques for Stereochemical Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 2-Allyl-1-Boc-pipecolic acid ethyl ester. Due to the presence of a stereocenter at the C2 position and the conformational flexibility of the piperidine (B6355638) ring, advanced NMR experiments are required for unambiguous characterization.

One-dimensional (¹H and ¹³C) NMR provides initial information on the molecular framework, confirming the presence of the Boc-protecting group, the ethyl ester, the allyl group, and the piperidine ring protons. However, two-dimensional (2D) techniques are essential for a deeper understanding.

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the assignment of signals corresponding to the piperidine ring protons and the allyl group.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the connectivity between the allyl group and the C2 position of the piperidine ring, and the ester group to the C2 carboxyl.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the relative stereochemistry and the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). For instance, observing a NOE between the C2-allyl group and specific axial or equatorial protons on the piperidine ring can help define its orientation. The restricted rotation around the N-Boc amide bond can lead to the presence of rotamers, which can also be studied by variable temperature NMR experiments.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-allyl (vinyl CH)5.65 - 5.80m-
H-allyl (vinyl CH₂)4.95 - 5.10m-
H-ester (CH₂)4.10 - 4.25q7.1
H-6 (piperidine)3.90 - 4.05m-
H-6' (piperidine)2.85 - 3.00m-
H-allyl (allyl CH₂)2.40 - 2.60m-
H-3, H-4, H-51.45 - 1.90m-
Boc (C(CH₃)₃)1.42s-
H-ester (CH₃)1.20 - 1.30t7.1

Note: This table presents hypothetical, representative data for illustrative purposes.

Mass Spectrometry (MS) for Reaction Pathway Interrogation and Product Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for characterizing intermediates and byproducts in its synthesis. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

During synthesis, MS can be used to monitor the reaction progress. For example, in the allylation of N-Boc-pipecolic acid ethyl ester, MS can track the disappearance of the starting material and the appearance of the desired product. It can also identify potential side products, such as di-allylated species or products of incomplete reaction.

Fragmentation analysis (MS/MS) provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern is produced that can confirm the structure of the molecule. For this compound, key fragmentation pathways would include:

Loss of the tert-butyl group (-57 Da) from the Boc protecting group.

Loss of the entire Boc group (-101 Da).

Cleavage of the ethyl ester group.

Fragmentation of the piperidine ring itself.

This detailed fragmentation data helps to distinguish between isomers and confirm the successful synthesis of the target compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound (C₁₆H₂₇NO₄)

IonCalculated m/zObserved m/zFragmentation Products (MS/MS)
[M+H]⁺298.1967298.1965242.1751 ([M-C₄H₈+H]⁺), 198.1438 ([M-Boc+H]⁺)
[M+Na]⁺320.1787320.1784-

Note: This table presents hypothetical, representative data for illustrative purposes.

Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Since the C2 position of this compound is a chiral center, methods to separate and quantify its enantiomers are essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary technique for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs (e.

Q & A

Q. What are the recommended analytical techniques to confirm the structural integrity of 2-Allyl-1-Boc-pipecolic acid ethyl ester?

To verify the compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, NMR can confirm the allyl and Boc-protected amine groups, while MS provides molecular weight validation. Gas chromatography/mass spectrometry (GC/MS) may also be used for purity assessment, as demonstrated in analogous studies on structurally related esters .

Q. How should this compound be stored to maintain stability during experiments?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Moisture-sensitive handling is critical due to the Boc-protecting group’s susceptibility to hydrolysis. Compatibility with solvents like DMSO and DMF (as noted in related piperidine derivatives) allows for stock solutions to be prepared under anhydrous conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of volatilized particles. Engineering controls, such as closed-system handling and local exhaust ventilation, are recommended to minimize exposure .

Advanced Research Questions

Q. What experimental strategies can optimize the enantiomeric purity of this compound in asymmetric synthesis?

Researchers should employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) and monitor reaction progress using chiral HPLC. Design of Experiments (DOE) methodologies can systematically evaluate factors like temperature, solvent polarity, and catalyst loading. For example, kinetic resolution studies under varying conditions may enhance enantiomeric excess (ee), as seen in analogous chiral piperidine syntheses .

Q. How can researchers address contradictions in spectroscopic data when characterizing intermediates derived from this compound?

Contradictions often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic equilibria or employ computational methods (DFT calculations) to predict and reconcile spectral discrepancies. Cross-validation with X-ray crystallography for solid-state structures can resolve ambiguities .

Q. What methodologies are suitable for studying the kinetic stability of this compound under varying pH conditions?

Conduct accelerated stability studies using HPLC to track degradation rates across pH 3–10. Pseudo-first-order kinetics models can quantify hydrolysis rates of the Boc group. Buffer systems must be selected to avoid interference with UV detection, and Arrhenius plots can predict shelf-life under storage conditions .

Q. How can surface interactions in reaction vessels influence the reactivity of this compound?

Advanced microspectroscopic imaging (e.g., AFM or ToF-SIMS) can characterize adsorption on glass or polymer surfaces. Pre-treatment of glassware with silanizing agents may reduce nonspecific binding, as demonstrated in studies of indoor surface chemistry interactions with organics .

Methodological Notes

  • Stereochemical Control : Prioritize DOE for asymmetric synthesis to balance reaction efficiency and enantioselectivity .
  • Contradiction Resolution : Cross-disciplinary approaches (e.g., computational + experimental) mitigate data conflicts .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling, referencing protocols from regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.